

Review of Tetrahydrofurfuryl salicylate in dermatological formulations

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An In-depth Technical Guide to Tetrahydrofurfuryl Salicylate in Dermatological Formulations

Abstract

Tetrahydrofurfuryl salicylate (THFS) is a salicylate ester utilized in topical formulations for its analgesic and anti-inflammatory properties. As a member of the salicylate family, its mechanism of action is primarily associated with its hydrolysis to salicylic acid within the skin, which subsequently modulates key inflammatory pathways. This includes the suppression of prostaglandin synthesis via inhibition of cyclooxygenase-2 (COX-2) expression and the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. Additionally, like other topical salicylates, it functions as a counter-irritant, inducing localized vasodilation and a warming sensation that helps to mask musculoskeletal pain. The percutaneous absorption of salicylates is highly dependent on the formulation's vehicle and concentration, with studies on analogous compounds showing absorption rates ranging from approximately 9% to 25% of the applied dose. This guide provides a comprehensive review of the chemical properties, mechanisms of action, pharmacokinetics, and safety profile of THFS, supported by quantitative data and detailed experimental protocols relevant to its study in dermatological applications.

Introduction

Tetrahydrofurfuryl salicylate (THFS) is an organic compound belonging to the salicylate class of drugs. It is the ester formed from salicylic acid and tetrahydrofurfuryl alcohol. Historically, topical salicylates have been a cornerstone in the management of localized pain



and inflammation, from minor aches to symptoms associated with arthritis. THFS is formulated in creams and rubs, such as the discontinued Transvasin Heat Rub Cream, to leverage these effects directly at the site of discomfort[1]. Upon topical application, THFS penetrates the stratum corneum and is hydrolyzed in the dermal and subcutaneous tissues to its active metabolite, salicylic acid[2][3]. This local delivery mechanism is intended to maximize therapeutic effects in the target tissue while minimizing systemic exposure and associated side effects. This technical guide serves as a resource for researchers and drug development professionals, consolidating the current understanding of THFS and providing the technical details necessary for its evaluation in dermatological and transdermal formulations.

Chemical and Physical Properties

The fundamental characteristics of THFS are essential for formulation development, defining its solubility, stability, and compatibility with other excipients.

Property	Value	Reference(s)
IUPAC Name	oxolan-2-ylmethyl 2- hydroxybenzoate	[4][5]
Synonyms	Thurfyl salicylate, (Tetrahydro- 2-furanyl)methyl 2- hydroxybenzoate	[4][5]
CAS Number	2217-35-8	[4][6]
Molecular Formula	C12H14O4	[4][5][6]
Molecular Weight	222.24 g/mol	[4][5][6]
Boiling Point (est.)	334.00 to 335.00 °C @ 760.00 mm Hg	[7]
Water Solubility (est.)	272.7 mg/L @ 25 °C	[7]
logP (o/w) (est.)	2.600	[7]

Mechanism of Action

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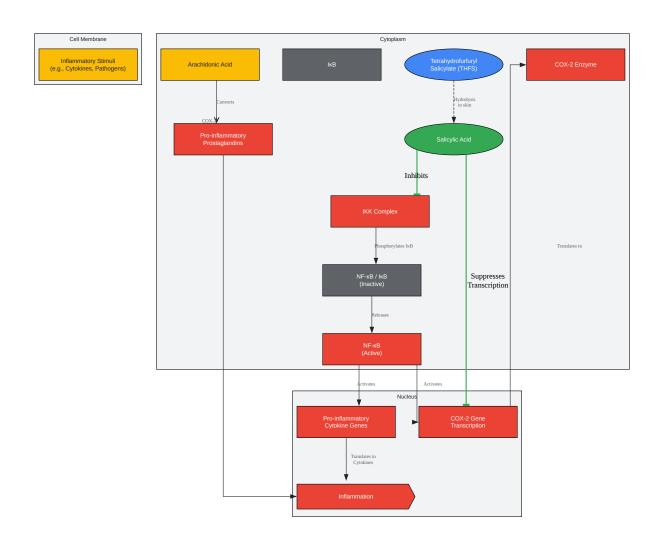




The therapeutic effects of **Tetrahydrofurfuryl salicylate** are multifaceted, combining counterirritant action with anti-inflammatory activity derived from its active metabolite, salicylic acid.

- 3.1 Counter-Irritation and Vasodilation When applied topically, THFS acts as a rubefacient, inducing mild irritation and localized vasodilation of cutaneous blood vessels[2][8]. This increase in blood flow produces a sensation of warmth that competes with and masks underlying pain signals, a mechanism known as counter-irritation[2][3]. This process is thought to involve the activation of thermosensitive Transient Receptor Potential (TRP) channels[3][8].
- 3.2 Anti-Inflammatory Signaling Pathways Upon penetrating the skin, THFS is metabolized into salicylic acid, which exerts potent anti-inflammatory effects through two primary pathways[2][3].
- Inhibition of Prostaglandin Synthesis: Salicylic acid suppresses the expression of the cyclooxygenase-2 (COX-2) gene. COX-2 is a critical enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins at sites of inflammation. By reducing COX-2 levels, salicylic acid effectively decreases the production of these inflammatory mediators, thereby reducing swelling, redness, and pain[3][9][10][11].
- Inhibition of the NF-κB Pathway: Salicylic acid can inhibit the NF-κB (nuclear factor kappalight-chain-enhancer of activated B cells) signaling pathway[10][11]. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. Its inhibition leads to a broad downregulation of the inflammatory response[10][11].





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Caption: Anti-inflammatory signaling pathways modulated by salicylic acid.



Pharmacokinetics: Percutaneous Absorption

While specific pharmacokinetic data for THFS is limited, extensive research on other topical salicylates provides a strong basis for understanding its absorption profile. The vehicle, drug concentration, and skin condition are critical determinants of penetration. After application, the salicylate ester must partition from the vehicle into the stratum corneum, diffuse through it, and then enter the viable epidermis and dermis, where it can be hydrolyzed and exert its effect or be absorbed into systemic circulation.

Compound / Formulation	Applied Dose <i>l</i> Area	% of Applied Dose Absorbed (Mean ± SD)	Study Conditions <i>l</i> Population	Reference(s)
Methyl Salicylate	Not Specified	12 - 20%	General estimate	[2]
Salicylic Acid 5% (Ointment A)	500 mg / 600 cm ²	9.3 ± 3.8%	Healthy volunteers (n=9)	[12][13]
Salicylic Acid 5% (in Petrolatum)	500 mg / 600 cm ²	25.1 ± 8.5%	Healthy volunteers (n=9)	[12][13]
Salicylic Acid 10% (in Petrolatum)	1000 mg / 600 cm ²	20.2 ± 7.7%	Healthy volunteers (n=9)	[12][13]
Ethyl Salicylate 0.5% (Cream)	25 μg/cm²	12.0 ± 1.0% (unoccluded)	In vitro human skin	[14]
Ethyl Salicylate 0.5% (Cream)	25 μg/cm²	24.7 ± 1.3% (occluded)	In vitro human skin	[14]

Clinical Efficacy and Applications

THFS is indicated for the temporary relief of minor aches and pains of muscles and joints. Clinical data on THFS itself is scarce, but large-scale studies on similar topical salicylate formulations demonstrate their efficacy in pain management. A multicenter, real-world study on a compound methyl salicylate liniment provides valuable insight into the expected performance.



Parameter	Baseline (Mean ± SD)	Day 7 ± 1 (Mean ± SD)	Result / Efficacy Rate	Population	Reference(s
Visual Analog Scale (VAS) Score	5.34 ± 1.58	2.79 ± 2.01	Significant pain reduction (p < 0.0001)	3,536 subjects with soft tissue pain	[15]
Overall Pain Relief Rate	N/A	47.11% ± 23.13%	N/A	3,536 subjects with soft tissue pain	[15]
Overall Efficacy (Effective Rate)	N/A	N/A	78.31% (2,769 of 3,536 subjects experienced effective pain relief)	3,536 subjects with soft tissue pain	[15]
Subgroup Efficacy (No other analgesics)	N/A	N/A	78.75% (2,612 of 3,317 subjects experienced effective pain relief)	3,317 subjects with soft tissue pain	[16]

Safety and Toxicology Profile

Topical salicylates are generally well-tolerated. The primary safety concerns are local skin reactions and, in cases of excessive use over large areas, the potential for systemic salicylate toxicity.



Endpoint / Parameter	Observation	Comments	Reference(s)
Adverse Drug Reactions (ADRs)	1.41% of subjects (50 out of 3,536) experienced an ADR in a large real-world study of a compound methyl salicylate product.	The vast majority of ADRs were mild. No new or severe adverse reactions were identified.	[15][16]
Common Local ADRs	- Local pruritus (0.48%)- Burning sensation at application site (0.28%)- Irritation at application site (0.20%)	These reactions are consistent with the counter-irritant mechanism of action.	[15]
Systemic Toxicity	Mild salicylate toxicity (tinnitus, dizziness, nausea) can occur at systemic plasma levels as low as 12.2 mg/dL.	Systemic toxicity from proper topical use is rare. Risk increases with use on broken skin, application of heat, or use over large surface areas. Clinical trials with topical patches did not produce systemic levels high enough to cause toxicity.[17]	[17]

Key Experimental Methodologies

The evaluation of topical formulations like those containing THFS relies on standardized in vitro and in vivo methods. The In Vitro Permeation Test (IVPT) is a cornerstone for assessing percutaneous absorption.

Foundational & Exploratory





7.1 In Vitro Permeation Test (IVPT) Protocol The IVPT is used to measure the rate and extent of a drug's absorption through the skin. It is a critical tool for formulation optimization and for demonstrating bioequivalence for generic topical products[18][19]. The protocol generally follows FDA guidance[19][20].

Objective: To quantify the percutaneous absorption and skin distribution of THFS from a given formulation.

Materials:

- Franz or Bronaugh-type vertical diffusion cells.
- Excised human skin, dermatomed to a consistent thickness (e.g., 500 μm).
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed),
 validated for drug stability and solubility.
- · The test formulation containing THFS.
- Validated analytical method (e.g., HPLC-MS/MS) for quantifying THFS and its metabolite, salicylic acid.

Methodology:

- Skin Preparation: Thaw frozen human skin and cut sections to fit the diffusion cells. Mount the skin on the cells with the stratum corneum facing the donor compartment.
- Barrier Integrity Test: Qualify each skin section to ensure the stratum corneum barrier is intact. This can be done by measuring transepidermal water loss (TEWL) or electrical resistance.
- Equilibration: Equilibrate the mounted skin with receptor solution in the receptor compartment for a set period. Maintain a constant temperature (e.g., 32°C) at the skin surface.
- Dosing: Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

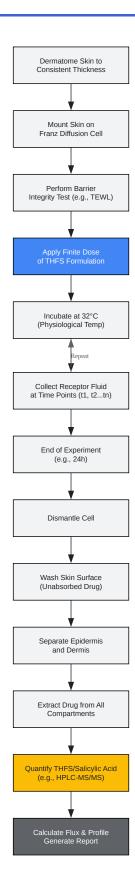






- Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.
- Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the setup.
 - Wash the skin surface to recover the unabsorbed formulation.
 - Separate the epidermis from the dermis.
 - Extract the drug from the epidermis, dermis, and receptor solution samples.
- Analysis: Quantify the concentration of THFS and salicylic acid in all collected samples using the validated analytical method.
- Data Reporting: Calculate the cumulative amount of drug permeated into the receptor fluid over time and plot it against time. Determine the flux (J) and permeability coefficient (Kp). Report the distribution of the drug in different skin layers.





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Caption: Workflow for an In Vitro Permeation Test (IVPT) study.



Conclusion

Tetrahydrofurfuryl salicylate remains a relevant molecule in the field of topical drug delivery for localized pain and inflammation. Its efficacy is rooted in the well-established mechanisms of counter-irritation and the anti-inflammatory actions of its active metabolite, salicylic acid, which modulates both the COX-2 and NF-κB pathways. The development of effective and safe dermatological formulations containing THFS requires a thorough understanding of its physicochemical properties and percutaneous absorption kinetics, which are heavily influenced by the choice of vehicle. While direct clinical data for THFS is limited, evidence from analogous salicylate compounds demonstrates significant clinical efficacy and a favorable safety profile characterized by infrequent and mild local adverse events. The experimental protocols outlined, particularly the IVPT, provide a robust framework for the preclinical evaluation and optimization of novel THFS-based formulations. Future research should focus on generating specific pharmacokinetic and clinical data for THFS to further solidify its therapeutic role.

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